Ethyl 2-oxoindoline-5-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-oxo-1,3-dihydroindole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(14)7-3-4-9-8(5-7)6-10(13)12-9/h3-5H,2,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESDNLMIHZQXPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90517470 | |
| Record name | Ethyl 2-oxo-2,3-dihydro-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90517470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61394-49-8 | |
| Record name | Ethyl 2-oxo-2,3-dihydro-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90517470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Ethyl 2 Oxoindoline 5 Carboxylate and Its Derivatives
Established Reaction Pathways for the Construction of the 2-Oxoindoline System
The foundational methods for building the 2-oxoindoline skeleton involve multi-step sequences that form the heterocyclic ring system through cyclization and annulation strategies. These pathways often begin with appropriately substituted benzene (B151609) derivatives and construct the pyrrolidone ring in a stepwise fashion.
These strategies are characterized by the sequential formation of bonds to build the bicyclic indole (B1671886) structure, offering control over substituent placement.
The generation of dianions from acyclic precursors is a powerful tool for constructing heterocyclic systems. uni-rostock.de In the context of 2-oxoindoline synthesis, this approach typically involves the formation of a dianion from an N-acylated aniline (B41778) derivative. The use of a strong base, such as lithium diisopropylamide (LDA), can deprotonate both the amide N-H and the α-carbon of the acyl group.
The resulting dianion is a potent bis-nucleophile. The subsequent intramolecular cyclization can be achieved via alkylation, where a suitable electrophile is introduced to facilitate ring closure. While specific literature detailing the synthesis of Ethyl 2-oxoindoline-5-carboxylate via this exact path is not prevalent, the general methodology is well-established for related structures. For instance, the cyclization of dianions derived from 1,3-dicarbonyl compounds with various electrophiles is a known route to functionalized heterocycles. uni-rostock.de The application of this logic to a precursor like an N-(chloroacetyl)-4-aminobenzoate could theoretically yield the desired 2-oxoindoline core upon intramolecular alkylation.
One-pot cyclizations involving dianions of oximes and hydrazones with electrophiles like diethyl oxalate (B1200264) have also been shown to produce functionalized heterocycles such as isoxazoles and pyrazoles, highlighting the versatility of dianion chemistry in ring formation. researchgate.net
Reductive desulfurization is a classic method for the cleavage of carbon-sulfur bonds, often employed in the final stages of a synthesis to unmask a desired functionality or form a C-H bond. organic-chemistry.org This strategy can be applied to the synthesis of the 2-oxoindoline core by using a sulfur-containing group as a synthetic handle.
The process would involve the initial synthesis of a 3-methylthio-2-oxoindoline derivative. The methylthio group can be introduced to activate the 3-position of the oxoindoline ring for further functionalization. Subsequently, the removal of this group is typically accomplished using a reducing agent like Raney Nickel. Raney Nickel is highly effective at hydrogenolysis of C-S bonds. researchgate.net
This approach is valuable as the sulfur substituent can facilitate earlier synthetic steps. For instance, the reaction of 1-(methylthio)acetone with nitriles can produce substituted oxazoles where the methylthio group can be readily removed with Raney Nickel. organic-chemistry.org A similar strategy could be envisioned for the 2-oxoindoline system. The reactivity of thiomorpholine (B91149) moieties in porphyrin chemistry with respect to Raney Nickel-induced desulfurization further demonstrates the utility of this reaction in complex molecule synthesis. nih.gov
Table 1: Reagents for Reductive Desulfurization
| Reagent System | Bond Cleaved | Notes | Reference |
| Raney Nickel | C-S | Widely used for hydrodesulfurization reactions. | researchgate.netnih.gov |
| Molybdenum Hexacarbonyl | C-S | Mediates desulfurization of thiols and disulfides. | organic-chemistry.org |
| Nickel Boride | C-S | Used for desulfurization of thioureas and related compounds. | researchgate.net |
A direct and common route to this compound is through the selective reduction of the corresponding isatin (B1672199) derivative, Ethyl 2,3-dioxoindoline-5-carboxylate. nih.gov Isatins possess two carbonyl groups at the 2- and 3-positions. The selective reduction of the C3-ketone without affecting the C2-amide carbonyl is the key transformation.
This reduction can be achieved using various reagents. Classic methods include catalytic hydrogenation or the use of reducing agents like zinc in acetic acid or sodium hydrosulfite. orgsyn.org For example, the synthesis of methyl 2-oxoindoline-6-carboxylate, a key intermediate for the drug Nintedanib, is achieved by the reductive cyclization of dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate using hydrosulfite (likely sodium hydrosulfite) in acetic acid. tdcommons.org This reaction proceeds through an intermediate that is conceptually similar to an isatin, which is then reduced and cyclized to form the 2-oxoindoline core.
The synthesis of Ethyl indole-2-carboxylate (B1230498) from the potassium salt of ethyl o-nitrophenylpyruvate via catalytic hydrogenation also demonstrates a reductive cyclization pathway that forms the indole nucleus. orgsyn.org This highlights that reductive methods are central to forming the five-membered ring from open-chain nitro- or keto-precursors.
Table 2: Precursors for Reductive Cyclization to Indole Systems
| Precursor | Product | Key Transformation | Reference |
| Ethyl 2,3-dioxoindoline-5-carboxylate | This compound | Selective reduction of C3-carbonyl | nih.gov |
| Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate | Methyl 2-oxoindoline-6-carboxylate | Reductive cyclization of nitro group | tdcommons.org |
| Ethyl o-nitrophenylpyruvate | Ethyl indole-2-carboxylate | Reductive cyclization of nitro group | orgsyn.org |
Modern synthetic methods offer efficient and often milder alternatives to classical pathways. These include transformations that leverage specific catalysts or reaction modes to construct the heterocyclic core.
Electrophilic cyclization is a powerful strategy for the synthesis of various heterocycles. organic-chemistry.org The reaction involves the attack of an internal nucleophile onto an unsaturated bond (alkene or alkyne) that has been activated by an external electrophile. For the synthesis of 2-oxoindolines, this typically involves an N-substituted aniline derivative bearing an unsaturated side chain, such as an N-acryloyl or N-cinnamoyl group.
The electrophile, which can be a source of iodine (I₂), bromine (Br₂), or other electrophilic species like PhSeBr, activates the double bond towards nucleophilic attack by the electron-rich aromatic ring. organic-chemistry.org This intramolecular cyclization event forms the five-membered ring and incorporates the electrophile into the product, which can be useful for subsequent cross-coupling reactions.
While direct examples for this compound are specialized, the synthesis of oxazoline (B21484) derivatives via the electrophilic ring expansion of aziridines illustrates a related modern cyclization concept. nih.govnih.govd-nb.info In this process, a ketene (B1206846) intermediate reacts with an aziridine (B145994), leading to a ring-opened zwitterionic species that cyclizes to form the oxazoline ring. d-nb.info The principles of generating a reactive intermediate that undergoes intramolecular ring closure are central to these modern synthetic approaches.
Application of Modern Organic Transformations
Palladium-Catalyzed Cyclocarbonylation Approaches
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and their application in the formation of the 2-oxoindoline scaffold is a significant area of investigation. These methods often involve the cyclocarbonylation of appropriately substituted precursors. For instance, a highly efficient method for synthesizing 2-heteroquinazolin-4(3H)-ones has been developed through a tandem palladium-catalyzed addition and cyclocarbonylation process. nih.gov This approach, conducted under mild conditions, provides access to a diverse range of products in good to excellent yields. nih.gov
Another notable example is the palladium-catalyzed intermolecular cyclocarbonylation of 2-iodoanilines with diethyl ethoxycarbonylbutendienoate, which yields 2,3,3-triethoxycarbonyl-2,3-dihydro-4(1H)-quinolinone derivatives. nih.gov This reaction proceeds through a Michael addition followed by carbonylation. nih.gov Furthermore, palladium catalysis is effective for the α-arylation of oxindoles, a key step in the synthesis of various derivatives. organic-chemistry.org The choice of a bulky, electron-rich phosphine (B1218219) ligand in conjunction with a palladium catalyst like Pd(OAc)2 or Pd(dba)2 facilitates the efficient formation of oxindoles. organic-chemistry.org
More complex polycyclic structures, such as dibenzocarbazoles, can be synthesized via a palladium(II)-catalyzed dual C–H functionalization of indoles with cyclic diaryliodoniums. rsc.org This method is advantageous as it is ligand-free and can be performed under air and moisture. rsc.org Additionally, a palladium-catalyzed cascade radical cyclization and C–H amination of 1,7-enynes with perfluoroalkyl iodides and hydroxylamine (B1172632) has been developed for the rapid construction of tricyclic quinolin-2(1H)-one scaffolds. rsc.org
Green Chemistry Principles Applied to 2-Oxoindoline Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. This is particularly relevant in the synthesis of 2-oxoindolines, where traditional methods often involve hazardous reagents and solvents.
Performing reactions without a solvent offers significant environmental benefits by reducing waste and potential exposure to toxic substances. A notable example is the kilogram-scale synthesis of N-isobutyl-5-methyloxazolidinone, a related N-heterocycle, which is achieved in two steps from renewable resources without the use of organic solvents. nih.gov The Knoevenagel condensation to produce ethyl coumarin-3-carboxylate, a related heterocyclic compound, can also be performed under solvent-free conditions at room temperature. acgpubs.org
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netat.uaat.ua This technology is particularly beneficial for the synthesis of heterocyclic compounds, including 2-oxoindolines. nih.gov For example, the synthesis of pyrazolo[1,5-a]pyrimidines can be achieved in high yields within 15 minutes under microwave irradiation. nih.gov Similarly, a microwave-assisted Friedländer synthesis has been shown to produce 8-hydroxyquinolines with significantly higher yields than conventional heating methods. nih.gov The rapid heating provided by microwaves can also be exploited to improve the crystallinity of intercalation compounds. slideshare.net
The application of ultrasonic waves in chemical synthesis, known as sonochemistry, can significantly enhance reaction rates and yields. researchgate.netnih.gov This is attributed to the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures. illinois.edu Ultrasound has been successfully employed to accelerate the synthesis of various heterocyclic compounds. researchgate.netrsc.org For instance, the synthesis of 2,2'-(2-oxoindoline-3,3-diyl)bis(1H-indene-1,3(2H)-dione) derivatives is efficiently achieved under ultrasonic irradiation in ethanol (B145695), an environmentally benign solvent. researchgate.net Ultrasound can also promote radical cascade reactions for the rapid synthesis of functionalized indolines. nih.govresearchgate.net The use of ultrasound can increase the rate of intercalation reactions by as much as 200-fold. illinois.edu
The use of environmentally friendly solvents is a key aspect of green chemistry. researchgate.netnih.gov Water and ethanol are particularly attractive due to their low toxicity and ready availability. Research has shown that various catalytic reactions for the synthesis of heterocyclic compounds can be effectively carried out in these media. For instance, the synthesis of β-amino alcohols can be achieved using a catalyst derived from kinnow peel waste in mild reaction conditions. nih.gov The use of ethyl acetate (B1210297) as a greener solvent has also been explored for the polymerization of 2-ethyl-2-oxazoline. rsc.org Phase-transfer catalysis in a biphasic water-rich solvent system has been used for the asymmetric alkylation of 2-oxindole derivatives. nih.gov
Catalytic Strategies in the Synthesis of 2-Oxoindoline Derivatives
Catalysis plays a pivotal role in the synthesis of 2-oxoindoline derivatives, enabling efficient and selective transformations. rsc.org Both metal-based and organocatalysts are employed to construct and functionalize the oxindole (B195798) core.
Palladium catalysts are widely used for various C-C and C-N bond-forming reactions in the synthesis of oxindoles and related heterocycles. rsc.org For example, palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the enantioselective synthesis of 3-allyl-3-aryloxindoles. ua.es Copper-catalyzed cyclization methods have also been reported for the synthesis of enantioenriched substituted borylated oxindoles. rsc.org
In addition to metal catalysis, organocatalysis has emerged as a powerful strategy. Chiral BINOL derivatives, for instance, can catalyze the enantioselective allylboration of isatins. organic-chemistry.org Furthermore, quinine-based catalysts have been applied in the Strecker reaction of N-aryl isatin ketimines. rsc.org The development of base-free protocols for asymmetric phase-transfer-catalyzed SN2 alkylation of 2-oxindole derivatives represents a significant advancement in this area. nih.gov
The following table summarizes some of the catalytic strategies discussed:
| Catalytic Strategy | Catalyst Example | Application |
| Palladium-Catalyzed Cyclocarbonylation | Pd(OAc)2 / Bulky Phosphine Ligand | α-arylation of oxindoles organic-chemistry.org |
| Palladium-Catalyzed Dual C-H Functionalization | Palladium(II) | Synthesis of dibenzocarbazoles rsc.org |
| Copper-Catalyzed Cyclization | Copper Catalyst | Synthesis of borylated oxindoles rsc.org |
| Organocatalysis | Chiral BINOL Derivatives | Enantioselective allylboration of isatins organic-chemistry.org |
| Phase-Transfer Catalysis | Quaternary Ammonium Salts | Asymmetric alkylation of 2-oxindoles nih.gov |
Organocatalysis for Asymmetric Syntheses
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, offering a valuable alternative to metal-based catalysts. researchgate.net By utilizing small, chiral organic molecules, chemists can construct complex chiral structures with high enantioselectivity, a critical aspect in the development of pharmaceuticals. youtube.commdpi.com The 2-oxoindoline scaffold, a key structural motif in many bioactive compounds, has been a significant target for organocatalytic functionalization. nih.gov
The fundamental principle of organocatalysis lies in the ability of the catalyst to activate substrates through various modes, including enamine and iminium ion formation, or through hydrogen bonding interactions. mdpi.com For instance, proline and its derivatives are well-known for their ability to catalyze aldol (B89426) and Mannich reactions by forming a nucleophilic enamine intermediate with a carbonyl compound. researchgate.netyoutube.com This strategy allows for the stereocontrolled introduction of substituents at the C3 position of the oxindole ring.
Research groups have successfully designed and implemented a range of organocatalytic asymmetric reactions, such as cycloadditions, cyclizations, and dearomatization reactions, to build diverse indole-based chiral heterocycles. nih.gov These methods are characterized by their high step and atom economy, as well as excellent control over the stereochemical outcome. nih.gov The development of novel platform molecules, including vinylindoles and indolylmethanols, has further expanded the scope of organocatalysis in this area. nih.gov
Table 1: Examples of Organocatalyzed Asymmetric Reactions for 2-Oxoindoline Derivatives
| Catalyst Type | Reaction Type | Substrate | Product Feature | Ref. |
| Proline-derived | Aldol Reaction | 2-Oxoindoline & Aldehyde | 3-substituted-3-hydroxyoxindole | youtube.com |
| Cinchona Alkaloid | Michael Addition | 2-Oxoindoline & α,β-Unsaturated Ketone | 3,3-disubstituted oxindole | thieme-connect.de |
| Thiourea-based | Friedel-Crafts Alkylation | 2-Oxoindoline & Nitroolefin | 3-alkylated oxindole | thieme-connect.de |
The application of organocatalysis not only provides access to enantiomerically enriched 2-oxoindoline derivatives but also aligns with the principles of green chemistry by often employing mild reaction conditions and avoiding toxic heavy metals. researchgate.net
Metal-Catalyzed Coupling and Cyclization Reactions
Metal-catalyzed reactions are indispensable in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. In the context of this compound and its derivatives, these methods are crucial for constructing the core heterocyclic structure and for its further functionalization.
FeCl₃-Catalyzed Reactions:
Iron(III) chloride (FeCl₃), an inexpensive and environmentally benign Lewis acid, has proven to be a versatile catalyst for various organic transformations. Its applications in the synthesis of indole-containing scaffolds are noteworthy. For instance, FeCl₃ has been employed to catalyze the synthesis of spirooxindole tetrahydroquinolines and spirooxindolo-2-iminothiazolidine scaffolds through cycloaddition reactions. researchgate.netresearchgate.net These reactions often proceed under mild conditions and demonstrate good functional group tolerance. researchgate.net
In one approach, FeCl₃ facilitates a [3+2] cycloaddition by activating a spiro-oxindole aziridine to form a 1,3-dipole, which then undergoes an intramolecular cycloaddition. researchgate.net Furthermore, FeCl₃ has been utilized in oxidative amidation reactions of benzylic C-H bonds, a process initiated by a photogenerated chlorine radical. rsc.org This method allows for the direct conversion of methylarenes into valuable amides in a single step. rsc.org FeCl₃ supported on silica (B1680970) has also been used as a heterogeneous catalyst for the synthesis of 3,3'-bisindolyl(methanes). rsc.org
Transition Metal-Catalyzed Oxidative Cyclization:
Transition metals, particularly copper and palladium, play a pivotal role in oxidative cyclization reactions to construct the 2-oxoindoline core. These reactions often utilize an oxidant to facilitate the formation of the heterocyclic ring. A notable example is the copper-catalyzed cyclization/dimerization of tryptamines using molecular oxygen or air as the sole oxidant, providing direct access to complex bispyrrolidino[2,3-b]indoline scaffolds. acs.org This method is environmentally friendly and has been applied to the total synthesis of natural products like (±)-folicanthine. acs.org
Palladium-catalyzed intramolecular aminocarbonylation is another powerful strategy. This approach can be combined with a preceding Chan-Lam or Buchwald-Hartwig amination in a sequential manner to synthesize dibenzodiazepinones, which share structural similarities with some oxindole derivatives. nih.gov These reactions can utilize carbon monoxide surrogates to avoid handling the toxic gas directly. nih.gov Furthermore, transition-metal-free oxidative cyclization of N-pyridylindoles has been developed to produce fused quinazolinones, showcasing an alternative pathway that avoids metal catalysts altogether. nih.gov
Table 2: Metal-Catalyzed Reactions for the Synthesis of 2-Oxoindoline and Related Heterocycles
| Metal Catalyst | Reaction Type | Key Transformation | Product Type | Ref. |
| FeCl₃ | [3+2] Cycloaddition | Aziridine ring-opening and cycloaddition | Spirooxindolo-2-iminothiazolidine | researchgate.net |
| Copper | Oxidative Cyclization/Dimerization | Tandem cyclization of tryptamines | Bispyrrolidino[2,3-b]indoline | acs.org |
| Palladium/Copper | Amination/Aminocarbonylation | Sequential C-N coupling and cyclization | Dibenzodiazepinone | nih.gov |
| - (Metal-Free) | Oxidative Cyclization | C-C bond cleavage and cyclization | Fused Quinazolinone | nih.gov |
Multicomponent Reactions (MCRs) Incorporating the 2-Oxoindoline Motif
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.gov This approach offers significant advantages in terms of step economy, atom economy, and the rapid generation of molecular diversity, making it particularly valuable in drug discovery. nih.govnih.gov
Several classic MCRs, such as the Ugi and Passerini reactions, have been adapted for the synthesis of complex molecules containing the 2-oxoindoline core. nih.govrug.nl The Ugi four-component reaction (Ugi-4CR), for example, combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.gov By carefully selecting the starting materials, this reaction can be used to construct libraries of compounds with diverse functionalities attached to a central scaffold.
The Hantzsch dihydropyridine (B1217469) synthesis, a pseudo four-component reaction, and the Bucherer-Bergs reaction are other examples of MCRs that have been employed in the synthesis of various heterocyclic compounds. mdpi.com While not always directly producing a 2-oxoindoline, the principles of these reactions can be applied to create precursors or analogs. The inherent modularity of MCRs allows for systematic exploration of the structure-activity relationship (SAR) of a given molecular scaffold. nih.gov For instance, a four-component reaction was utilized to generate a library of indolo[3,2-c]quinolinones, demonstrating the power of MCRs in creating structurally diverse libraries from simple starting materials. rug.nl
Table 3: Multicomponent Reactions for the Synthesis of Complex Heterocycles
| Reaction Name | Number of Components | Key Reactants | Product Class | Ref. |
| Ugi Reaction | Four | Amine, Carbonyl, Carboxylic Acid, Isocyanide | Bis-amide | nih.gov |
| Passerini Reaction | Three | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxyamide | nih.gov |
| Hantzsch Dihydropyridine Synthesis | Pseudo-Four | Aldehyde, β-Keto Ester (2 equiv.), Ammonia | Dihydropyridine | mdpi.com |
| Bucherer–Bergs Reaction | Three | Carbonyl, Ammonium Carbonate, Cyanide | Hydantoin | nih.govmdpi.com |
The integration of the 2-oxoindoline motif into MCRs represents a powerful strategy for the rapid discovery of novel bioactive compounds.
Reactivity Profiles and Chemical Derivatization of Ethyl 2 Oxoindoline 5 Carboxylate
Transformations of the Ester Functionality at C5
The ethyl carboxylate group attached to the C5 position of the benzene (B151609) ring portion of the oxindole (B195798) scaffold is a primary site for chemical modification. It can undergo typical ester reactions, allowing for the introduction of various functional groups.
Saponification and Ester Exchange Reactions
The ester group can be readily hydrolyzed under basic conditions, a process known as saponification, to yield the corresponding carboxylic acid. masterorganicchemistry.com This reaction is typically carried out using alkali metal hydroxides like lithium hydroxide (B78521) or sodium hydroxide in a solvent mixture such as tetrahydrofuran (B95107) (THF) and water. masterorganicchemistry.com The resulting carboxylate salt is then neutralized with a strong acid in a work-up step to afford the free carboxylic acid, 2-oxoindoline-5-carboxylic acid. masterorganicchemistry.com This transformation is often the first step toward other C5 modifications, such as amidation. lookchemmall.com
Transesterification, the conversion of one ester to another, is also a feasible transformation. masterorganicchemistry.com This can be achieved under either acidic or basic conditions. masterorganicchemistry.com For instance, reacting Ethyl 2-oxoindoline-5-carboxylate with a different alcohol (e.g., methanol) in the presence of a catalytic amount of acid or base (e.g., sodium methoxide) would lead to an exchange of the ethyl group for a methyl group, forming mthis compound. mdpi.com Using the desired alcohol as the solvent can help drive the reaction to completion. masterorganicchemistry.com
Table 1: Representative Ester Transformations
| Reaction | Reagents & Conditions | Product |
|---|---|---|
| Saponification | 1. LiOH, THF/H₂O2. H⁺ work-up | 2-Oxoindoline-5-carboxylic acid |
Amidation and Hydrazide Formation
The carboxylic acid obtained from saponification can be converted into a wide array of amides through reaction with primary or secondary amines. lookchemmall.com This typically requires the use of a coupling agent to activate the carboxylic acid. lookchemmall.comresearchgate.net
Alternatively, direct amidation of the ester is possible, though it often requires more forcing conditions or specific catalysts. mdpi.com A more common transformation of the ester is its conversion to a carbohydrazide. This is achieved by reacting the ester with hydrazine (B178648) hydrate, often in a refluxing alcohol solvent like ethanol (B145695). mdpi.com This reaction, known as hydrazinolysis, replaces the ethoxy group of the ester with a hydrazinyl group (-NHNH₂), yielding 2-oxoindoline-5-carbohydrazide. mdpi.comorganic-chemistry.org These hydrazides are valuable intermediates for synthesizing various heterocyclic compounds.
Table 2: Synthesis of Amide and Hydrazide Derivatives
| Reaction | Starting Material | Reagents & Conditions | Product |
|---|---|---|---|
| Amidation | 2-Oxoindoline-5-carboxylic acid | R¹R²NH, Coupling Agent (e.g., HBTU, TBTU) | N,N-Disubstituted-2-oxoindoline-5-carboxamide |
Modifications at the Indoline (B122111) Nitrogen Atom (N1)
The nitrogen atom of the oxindole ring is a secondary amine and can undergo various substitution reactions.
N-Alkylation and N-Acylation Reactions
The N-H proton of the oxindole ring is weakly acidic and can be removed by a suitable base to generate an anion, which can then be alkylated or acylated. N-alkylation can be performed using an alkyl halide in the presence of a base like aqueous potassium hydroxide in acetone. nih.gov
N-acylation involves the introduction of an acyl group onto the nitrogen atom. This can be accomplished using acylating agents such as acid anhydrides or acid chlorides. semanticscholar.org Lewis acids like zinc chloride can be used to catalyze the reaction, particularly for less nucleophilic amides like the lactam in the oxindole ring. semanticscholar.org For example, reacting the oxindole with an anhydride (B1165640) in the presence of a catalytic amount of ZnCl₂ can produce the corresponding N-acyl derivative. semanticscholar.org
Table 3: N1-Substitution Reactions
| Reaction | Reagents & Conditions | Product |
|---|---|---|
| N-Alkylation | R-X (Alkyl halide), aq. KOH, Acetone | Ethyl 1-alkyl-2-oxoindoline-5-carboxylate |
Formation of N-Substituted Spirocyclic Oxindoles
A notable synthesis of a spirocyclic oxindole starts directly from this compound. nih.govnih.gov In a specific example, the dianion of this compound is generated and then undergoes alkylation and cyclization to form a spiro-piperidine ring at the C3 position. nih.gov The initial product formed is an N-methylated spirocycle, which can then be further modified. nih.gov This demonstrates a sophisticated transformation involving reactivity at both the N1 and C3 positions to construct complex molecular architectures. nih.gov
Table 4: Example of Spirocyclic Oxindole Synthesis
| Starting Material | Key Steps | Product | Reference |
|---|
Functionalization at the C3-Position of the Oxindole Ring
The C3 position of the oxindole ring is a methylene (B1212753) group (CH₂) flanked by a carbonyl group and an aromatic ring system, making its protons acidic and the carbon nucleophilic upon deprotonation. This position is central to many reactions, notably condensation reactions.
A primary example of C3 functionalization is the Knoevenagel condensation. wikipedia.org This reaction involves the base-catalyzed condensation of an active methylene compound, such as the C3 of the oxindole, with an aldehyde or ketone. thermofisher.com The reaction is typically catalyzed by a weak base like piperidine (B6355638) or an amine salt. thermofisher.com The initial addition product readily undergoes dehydration to form a C3-substituted alkylidene derivative (C=CHR). wikipedia.org This introduces a double bond at the C3 position, which can serve as a handle for further synthetic transformations. For instance, reacting this compound with an aromatic aldehyde in the presence of piperidine would yield an Ethyl 3-(arylmethylene)-2-oxoindoline-5-carboxylate.
Table 5: Knoevenagel Condensation at the C3-Position
| Reactants | Reagents & Conditions | Product |
|---|
Condensation Reactions with Carbonyl Compounds
The active methylene group at the C3 position of the oxindole ring is a key site for reactivity. This position is readily deprotonated by a base to form a nucleophilic enolate, which can then participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones. This reaction, often a Knoevenagel-type condensation, leads to the formation of a new carbon-carbon double bond at the C3 position.
For instance, the condensation of this compound with various aromatic aldehydes is a common strategy to introduce diverse substituents. These reactions are typically carried out in the presence of a base catalyst, such as piperidine or sodium acetate (B1210297), in a suitable solvent like ethanol or acetic acid. The resulting 3-arylidene-2-oxoindoline-5-carboxylates are valuable intermediates for the synthesis of more complex heterocyclic systems.
| Reactant 1 | Reactant 2 (Aromatic Aldehyde) | Catalyst | Product |
| This compound | Substituted Benzaldehyde | Piperidine | Ethyl 3-(substituted-benzylidene)-2-oxoindoline-5-carboxylate |
| This compound | Heterocyclic Aldehyde | Sodium Acetate | Ethyl 3-(heterocyclic-methylidene)-2-oxoindoline-5-carboxylate |
1,3-Dipolar Cycloaddition Reactions (e.g., with nitrones to form spiroisoxazolidines)
The exocyclic double bond of 3-ylideneoxindoles, formed from the condensation reactions described above, can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. mdpi.com This allows for the construction of spirocyclic systems, where one ring is fused to the oxindole core at the C3 position.
A notable example is the reaction with nitrones, which leads to the formation of spiroisoxazolidines. mdpi.com These reactions often proceed with high regio- and stereoselectivity. The 1,3-dipolar cycloaddition of 2-(2-oxoindoline-3-ylidene)acetates with nitrones has been shown to be reversible, which allows for control over the diastereoselectivity of the cycloaddition. mdpi.com The resulting spiroisoxazolidine derivatives are of significant interest due to their potential biological activities. mdpi.com
The general scheme for this reaction involves the [3+2] cycloaddition of the nitrone to the carbon-carbon double bond of the 3-ylideneoxindole. The reaction can be influenced by the nature of the substituents on both the nitrone and the oxindole derivative.
| Dipolarophile | 1,3-Dipole | Product |
| Ethyl 3-arylidene-2-oxoindoline-5-carboxylate | Nitrone | Ethyl 5'-aryl-2-oxospiro[indoline-3,3'-isoxazolidine]-5-carboxylate |
Introduction of Halogen Substituents (e.g., difluorination, chlorination)
Halogen atoms can be introduced into the this compound scaffold at various positions to modulate its physicochemical and biological properties.
Chlorination: Electrophilic chlorination can occur on the aromatic ring, typically directed by the existing substituents. The electron-donating nature of the amino group (in the lactam) and the electron-withdrawing nature of the carboxylate group will influence the position of substitution.
Difluorination: The introduction of fluorine atoms can significantly impact properties such as metabolic stability and binding affinity. While specific examples for the direct difluorination of this compound are not prevalent in the provided search results, general methods for the fluorination of oxindoles exist. For instance, gem-difluorination at the C3 position can be achieved using various fluorinating agents.
| Reaction | Reagent | Position of Halogenation |
| Chlorination | N-Chlorosuccinimide (NCS) | Aromatic Ring (e.g., C4, C6, C7) |
| Difluorination | Selectfluor® | C3 position |
Olefination and Alkylation Reactions at C3
The C3 position of this compound is amenable to olefination and alkylation reactions, providing further avenues for structural diversification.
Olefination: The Wittig reaction or Horner-Wadsworth-Emmons reaction can be employed to introduce a variety of substituted double bonds at the C3 position. This involves the reaction of the C3-keto group with a phosphorus ylide.
Alkylation: Following deprotonation with a strong base like lithium diisopropylamide (LDA) to form the enolate, the C3 position can be alkylated using various alkyl halides. This allows for the introduction of a wide range of alkyl and substituted alkyl groups.
| Reaction Type | Reagents | Outcome |
| Wittig Olefination | Phosphonium ylide | Formation of a C3-alkenylidene oxindole |
| Horner-Wadsworth-Emmons | Phosphonate carbanion | Formation of a C3-alkenylidene oxindole |
| C3-Alkylation | Alkyl halide, Base (e.g., LDA) | Introduction of an alkyl group at the C3 position |
Electrophilic Aromatic Substitution Reactions on the Benzene Ring
The benzene ring of this compound is susceptible to electrophilic aromatic substitution reactions. masterorganicchemistry.com The directing effects of the substituents on the ring—the electron-donating amide group and the electron-withdrawing ester group—will govern the position of the incoming electrophile. The amide group is an ortho, para-director, while the ester group is a meta-director. The interplay of these directing effects determines the regioselectivity of the substitution.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst. masterorganicchemistry.com
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, though these reactions can sometimes be limited by the deactivating nature of the ester group. masterorganicchemistry.com
The precise outcome of these reactions can be complex and may lead to a mixture of isomers.
Hybridization and Scaffold Merging Strategies
A powerful approach in drug discovery is the hybridization of different pharmacophores to create novel molecular entities with potentially enhanced or synergistic biological activities. This compound serves as a valuable building block in such strategies.
One prominent example of scaffold merging is the synthesis of oxindole-thiazolidinone conjugates. nih.gov Thiazolidinones are a class of heterocyclic compounds known for a wide range of biological activities. mdpi.com
The synthesis of these conjugates typically involves a multi-step sequence:
Condensation: The initial step is the Knoevenagel condensation of this compound with an aromatic aldehyde to form a 3-arylidene-2-oxoindoline-5-carboxylate.
Schiff Base Formation: This intermediate can then be reacted with a hydrazine derivative to form a Schiff base.
Cyclocondensation: Finally, the Schiff base undergoes a cyclocondensation reaction with a molecule containing a thiol group, such as thioglycolic acid, to form the thiazolidinone ring. nih.gov This reaction is often catalyzed by a Lewis acid like zinc chloride. nih.gov
This strategy allows for the creation of a diverse library of hybrid molecules by varying the aromatic aldehyde and other reactants used in the synthesis.
Integration into Pyranoquinoline and Cyclohexenone Frameworks
The reactivity of this compound extends to its use in multicomponent reactions for the synthesis of fused heterocyclic systems like pyranoquinolines. These reactions often proceed in a one-pot fashion, offering an efficient route to complex molecules from simple precursors. For instance, the synthesis of ethyl 2-amino-4-benzoyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylates has been achieved through a one-pot, three-component reaction. researchgate.net This transformation involves substituted arylglyoxals, ethyl cyanoacetate, and 4-hydroxyquinolin-2(1H)-one, showcasing the utility of this compound derivatives in constructing polycyclic frameworks with potential biological activities. researchgate.net
Similarly, the cyclohexenone core can be synthesized through addition and cyclocondensation reactions. While not directly starting from this compound, the synthesis of ethyl dioxoisoindolinyl cyclohexenone carboxylate derivatives from chalcones and ethyl acetoacetate (B1235776) in a strong alkaline medium provides a relevant synthetic strategy. chemmethod.com This highlights the general reactivity of β-ketoesters in forming cyclohexenone rings, a pathway that can be conceptually applied to derivatives of this compound.
A notable example of pyranoquinoline synthesis involves a one-pot, multi-component reaction between aryl glyoxal (B1671930) derivatives, ethyl cyanoacetate, and 4-hydroxyquinoline-2(1H)-one. This reaction, catalyzed by a nanocatalyst in water, produces pyranoquinoline derivatives in high yields. researchgate.net
Table 1: Synthesis of Pyranoquinoline Derivatives
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Product |
|---|
Construction of Spiro-Oxindole Analogues and Their Complex Architectures
The C3 position of the oxindole ring in this compound is a key site for nucleophilic attack, making it an ideal precursor for the synthesis of spiro-oxindoles. These compounds, characterized by a spirocyclic junction at the 3-position of the oxindole core, are of significant interest due to their presence in numerous natural products and their diverse biological activities. mdpi.com
An efficient method for constructing spiro-oxindoles involves the dianion alkylation and cyclization of this compound. mdpi.com This strategy has been successfully employed in the synthesis of 1'-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid. mdpi.com The process begins with the formation of a dianion from this compound, which then undergoes alkylation with a suitable bis-electrophile, such as N-methylbis(2-chloroethyl)amine, to yield the spirocyclic framework. mdpi.com
Multicomponent reactions are also a powerful tool for the synthesis of complex spiro-oxindoles. A one-pot method involving the reaction of substituted isatins, (2S)-octahydro-1H-indole-2-carboxylic acid, and cyclohexanone-based chalcones generates di-spirooxindole analogs. nih.gov This reaction proceeds through the in situ formation of an azomethine ylide, which then undergoes a [3+2] cycloaddition with the chalcone (B49325) to afford the di-spirooxindole structure. nih.gov
Another approach to spiro-oxindoles involves the [3+2] cycloaddition of azomethine ylides, generated from isatins and secondary amino acids, with various dipolarophiles. nih.gov For example, the reaction of phenyl vinyl sulfone with azomethine ylides derived from substituted isatins and L-proline affords spirooxindole-based phenylsulfone cycloadducts in a highly regioselective and diastereoselective manner. nih.gov
Table 2: Synthesis of Spiro-Oxindole Derivatives
| Oxindole Precursor | Reagent 1 | Reagent 2 | Reaction Type | Product |
|---|---|---|---|---|
| This compound | Sodium hexamethyldisilazide | N-methylbis(2-chloroethyl)amine | Dianion alkylation/cyclization | Ethyl 1'-methyl-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylate mdpi.com |
| Isatin (B1672199) derivatives | (2S)-octahydro-1H-indole-2-carboxylic acid | (2E,6E)-2,6-dibenzylidenecyclohexanone | [3+2] Cycloaddition | Di-spirooxindole analogs nih.gov |
| Isatin derivatives | L-proline | Phenyl vinyl sulfone | [3+2] Cycloaddition | Spirooxindole-based phenylsulfone cycloadducts nih.gov |
These examples underscore the synthetic utility of this compound and its derivatives in generating a diverse array of complex heterocyclic structures, particularly fused pyranoquinolines and intricate spiro-oxindoles. The ability to participate in both traditional and multicomponent reaction cascades makes it a valuable scaffold in medicinal and materials chemistry.
Advanced Spectroscopic and Analytical Characterization Techniques for Ethyl 2 Oxoindoline 5 Carboxylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and spatial relationships of atoms within the molecule.
In derivatives of ethyl 2-oxoindoline-5-carboxylate, characteristic chemical shifts are observed. For the ethyl ester group, the methylene (B1212753) protons (-CH₂-) typically appear as a quartet around 4.0-4.5 ppm, while the methyl protons (-CH₃) present as a triplet around 1.1-1.4 ppm. mdpi.comrsc.org Protons on the aromatic portion of the indoline (B122111) ring resonate in the downfield region, generally between 7.0 and 8.5 ppm. mdpi.com The NH proton of the oxoindoline lactam ring is also typically observed as a broad singlet at a downfield chemical shift, often above 9.0 ppm. rsc.org
¹³C NMR spectra provide complementary information, with a much broader chemical shift range. oregonstate.edu The carbonyl carbon of the ester group is found around 165-170 ppm, while the lactam carbonyl carbon of the oxoindoline ring is typically more downfield, in the 174-178 ppm region. rsc.org Carbons of the ethyl group appear in the upfield region, with the -CH₂- carbon around 60 ppm and the -CH₃ carbon around 14 ppm. rsc.org Aromatic and quaternary carbons are observed between 100 and 150 ppm. oregonstate.edustackexchange.com
The following table summarizes representative ¹H and ¹³C NMR chemical shifts for various derivatives containing the carboxylate substructure, illustrating the typical ranges for these nuclei.
| Compound/Derivative Class | Functional Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Ethyl-tetrahydropyrimidine-5-carboxylate Derivatives rsc.org | Ethyl Ester (-OCH₂CH₃) | 4.01-4.55 (q), 1.11-1.35 (t) | 59.2-61.5, 14.2-14.5 |
| Aromatic/Heterocyclic Protons | 7.23-9.11 (m) | 96.1-152.6 | |
| Lactam NH | 9.21-11.80 (brs) | N/A | |
| Lactam C=O | N/A | 165.1-174.3 | |
| Ethyl 5-oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate mdpi.com | Ethyl Ester (-OCH₂CH₃) | 4.13 (q), 1.23 (t) | N/A |
| Aromatic/Heterocyclic Protons | 7.49-8.60 (m) | N/A | |
| Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate mdpi.com | Ethyl Ester (-OCH₂CH₃) | 4.35 (q), 1.42 (t) | N/A |
| Aromatic/Heterocyclic Protons | 6.90-8.61 (m) | N/A |
This table presents data from derivatives to illustrate typical chemical shift ranges.
While 1D NMR provides essential data, complex structures often require two-dimensional (2D) NMR experiments for complete and unambiguous assignment. stackexchange.com These techniques reveal correlations between different nuclei, helping to piece together the molecular puzzle.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. It is instrumental in tracing out connected proton networks, such as the ethyl group (correlation between the -CH₂- quartet and -CH₃ triplet) and adjacent protons on the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. For instance, an HSQC spectrum for a derivative of this compound would show a cross-peak connecting the methylene proton signal (~4.3 ppm) to the methylene carbon signal (~60 ppm). mdpi.com This is crucial for assigning the signals of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (typically 2-3 bond) correlations between protons and carbons. It is particularly useful for identifying connections across quaternary (non-protonated) carbons and heteroatoms. For example, HMBC can show a correlation from the methylene protons of the ethyl group to the ester carbonyl carbon, confirming the ester functionality. It is also essential for connecting substituents to the correct positions on the oxoindoline ring. For moderately complicated molecules, an HMBC spectrum is often considered essential for unambiguous assignment of all carbon peaks. stackexchange.com
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure m/z values with very high accuracy, typically to four or five decimal places (e.g., within 5 ppm). researchgate.netmdpi.com This precision allows for the determination of a compound's exact mass, from which a unique elemental formula can be calculated. This capability is invaluable for confirming the identity of a newly synthesized compound and distinguishing it from other molecules that may have the same nominal mass. nih.gov The confidence in species identification is significantly higher with HRMS compared to low-resolution mass spectrometry. researchgate.netnih.gov
The table below shows examples of HRMS data for derivatives, demonstrating the close agreement between the calculated (calcd) and experimentally found mass.
| Compound Derivative | Ion | Calculated m/z | Found m/z | Reference |
| Ethyl 2-azido-2-benzamidoacetate | [C₁₁H₁₂N₄O₃+H]⁺ | 249.0988 | 249.0992 | rsc.org |
| Ethyl 2-azido-2-(4-methoxybenzamido)acetate | [C₁₂H₁₄N₄O₄+Na]⁺ | 301.0907 | 301.0910 | rsc.org |
| Ethyl 2-azido-2-(2-chlorobenzamido)acetate | [C₁₁H₁₁ClN₄O₃+Na]⁺ | 305.0412 | 305.0409 | rsc.org |
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, large, and thermally fragile molecules. mdpi.com It transfers ions from solution into the gas phase with minimal fragmentation. In ESI-MS, compounds are typically observed as protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. rsc.orgcopernicus.org This makes it straightforward to determine the molecular weight of the analyte.
ESI is frequently coupled with liquid chromatography (LC-MS) to analyze complex mixtures, allowing for the separation of components before their detection by the mass spectrometer. nih.govekb.eg In some cases involving specific heterocyclic structures like isoindoline (B1297411) nitroxides, ESI can induce oxidation, leading to the observation of [M]⁺˙ or related oxidized species as the dominant ions, which is an unusual process in ESI. nih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a powerful technique for the analysis of large biomolecules and synthetic polymers. nih.gov In this method, the analyte is co-crystallized with a matrix compound that strongly absorbs laser light. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules with minimal fragmentation.
While more commonly used for macromolecules, MALDI-TOF MS can be applied to the analysis of this compound derivatives, especially if they are incorporated into larger structures or polymers. For instance, studies on the related poly(2-ethyl-2-oxazoline) polymers have utilized MALDI-TOF MS to characterize the resulting products and understand the polymerization and fragmentation pathways. nih.govresearchgate.net This technique would be highly effective for determining the molecular weight distribution of polymeric materials derived from or incorporating the this compound monomer.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, a unique spectral fingerprint of the compound is obtained.
Fourier Transform Infrared (FTIR) spectroscopy provides high-resolution data on the characteristic vibrational modes of a molecule. For this compound, the spectrum reveals key absorptions corresponding to its distinct functional groups: the lactam (cyclic amide) of the oxindole (B195798) ring, the aromatic ring, and the ethyl ester group.
The 2-oxoindoline core exhibits characteristic peaks for the N-H and C=O (lactam) bonds. The N-H stretching vibration typically appears as a sharp to medium band in the region of 3400-3200 cm⁻¹. The lactam carbonyl (C=O) stretch is a strong, prominent band usually found between 1710-1670 cm⁻¹. This peak is crucial for confirming the presence of the oxindole ring system. nih.govacs.org
The ethyl carboxylate substituent introduces two additional, highly characteristic carbonyl and C-O stretching bands. The ester C=O stretch is typically observed as a very strong band in the 1750-1735 cm⁻¹ region. vscht.cz Furthermore, the C-O stretching vibrations of the ester group give rise to two bands, one asymmetric and one symmetric, in the 1300-1000 cm⁻¹ range. vscht.cz Aromatic C-H and C=C stretching vibrations from the benzene (B151609) ring portion of the molecule are also expected in their typical regions, around 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.
Table 1: Expected Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Lactam Amine | N-H Stretch | 3400 - 3200 | Medium |
| Ester Carbonyl | C=O Stretch | 1750 - 1735 | Strong |
| Lactam Carbonyl | C=O Stretch | 1710 - 1670 | Strong |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |
| Ester C-O | C-O Stretch | 1300 - 1000 | Strong |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak |
Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a powerful alternative to traditional transmission FTIR, particularly for the analysis of solid and powdered samples with minimal preparation. numberanalytics.comintertek.com The technique works by irradiating a powdered sample and collecting the diffusely scattered infrared light, which is then analyzed. catalysis.blog This makes it ideal for materials that are difficult to analyze in transmission, such as opaque or highly absorbing solids. swri.orgresearchgate.net
While specific DRIFTS studies on this compound are not prevalent in the literature, the technique offers significant potential. It could be used to study the compound in its solid, powdered form without the need for pelletizing with KBr or making a mull. This is advantageous for retaining the native morphology and surface properties of the sample. swri.org DRIFTS is particularly valuable for in-situ studies, such as monitoring changes in the compound's surface chemistry during heating or upon interaction with gases, which is highly relevant in fields like catalysis research. intertek.comswri.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. acs.org The resulting spectrum provides information about the electronic structure and extent of conjugation within the molecule.
The chromophore in this compound is the oxindole system, which contains a benzene ring fused to a pyrrolone ring. This extended conjugated system is responsible for its characteristic UV absorption. The primary electronic transitions observed are π → π* transitions, which involve the excitation of electrons from pi bonding orbitals to pi anti-bonding orbitals.
The position of the maximum absorbance (λmax) is sensitive to the substituents on the aromatic ring. nih.gov The presence of the electron-withdrawing ethyl carboxylate group at the 5-position is expected to influence the electronic distribution and thus the energy of the electronic transitions. Studies on related oxindole derivatives show that electron-withdrawing groups can cause a red-shift (a shift to longer wavelengths) of the λmax compared to the unsubstituted indole (B1671886) chromophore. nih.gov For oxindole derivatives, absorption maxima are typically observed in the UV region, often with multiple bands corresponding to different electronic transitions within the conjugated system. acs.orgwhiterose.ac.uk
Table 2: Expected UV-Vis Absorption Data for this compound
| Chromophore System | Electronic Transition | Expected λmax Region (nm) |
|---|
Note: The exact λmax would be determined experimentally and is influenced by the solvent used.
X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination
X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. youtube.comyoutube.com The technique involves passing X-rays through a crystal and analyzing the resulting diffraction pattern of scattered rays. This pattern is directly related to the arrangement of atoms within the crystal lattice. osu.edu
While a published crystal structure for this compound was not found, data for the closely related isomer, Ethyl indole-2-carboxylate (B1230498), illustrates the type of information obtained. nih.gov Analysis of this isomer showed it crystallizes in the monoclinic space group P 1 21/c 1 with specific unit cell dimensions. nih.gov A similar analysis for this compound would definitively confirm its covalent structure and provide invaluable insight into its solid-state conformation and packing, including the planarity of the oxindole ring and the orientation of the ethyl carboxylate group.
Table 3: Representative Crystallographic Data from a Related Isomer (Ethyl indole-2-carboxylate)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a (Å) | 5.5622 |
| b (Å) | 18.891 |
| c (Å) | 9.6524 |
| β (°) | 104.454 |
Data from the crystal structure of Ethyl indole-2-carboxylate, provided as a representative example. nih.gov
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed empirical formula. A close match between the found and calculated values provides strong evidence for the compound's elemental composition and purity.
For this compound, the molecular formula is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol . guidechem.comsigmaaldrich.com From this formula, the theoretical elemental composition can be calculated. Experimental analysis would be expected to yield values that are in very close agreement (typically within ±0.4%) with these calculated percentages to confirm the empirical formula.
Table 4: Elemental Composition of this compound (C₁₁H₁₁NO₃)
| Element | Theoretical Percentage (%) | Experimental Percentage (%) |
|---|---|---|
| Carbon (C) | 64.38 | (To be determined) |
| Hydrogen (H) | 5.40 | (To be determined) |
| Nitrogen (N) | 6.83 | (To be determined) |
Structure Activity Relationship Sar Studies and Molecular Interactions of 2 Oxoindoline Systems
Design Principles for Modulating the 2-Oxoindoline Scaffold for Enhanced Molecular Recognition
The design of potent and selective 2-oxoindoline-based inhibitors hinges on the strategic modification of its core structure. The inherent features of the 2-oxoindoline scaffold, including a hydrogen bond donor (the NH group), a hydrogen bond acceptor (the C2-carbonyl group), and an aromatic ring system, provide multiple points for interaction with biological targets.
Key design principles involve:
Introduction of Substituents: The aromatic ring and the nitrogen atom are common sites for substitution to enhance binding affinity and selectivity. For instance, the ethyl carboxylate group at the C5-position in Ethyl 2-oxoindoline-5-carboxylate introduces a potential hydrogen bond acceptor and a point for esterase-mediated prodrug strategies.
Modification of the C3-Position: The C3 position is often substituted with a group that can participate in crucial interactions within a target's active site. The development of 3-substituted-2-oxoindoles has been a highly successful strategy in the discovery of potent enzyme inhibitors.
Rigidification of the Scaffold: Introducing conformational constraints, for example, by creating spirocyclic systems at the C3-position, can lock the molecule into a bioactive conformation, thereby increasing potency and reducing off-target effects. nih.gov
These principles are guided by the goal of achieving complementary interactions with the amino acid residues of the target protein's binding pocket, thus enhancing molecular recognition and biological activity.
Elucidating the Influence of Substituent Effects on Biological Functionality
The biological activity of 2-oxoindoline derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring system.
The specific placement of a substituent on the 2-oxoindoline ring can dramatically alter its biological profile. For example, in a series of 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid toluidides, a related heterocyclic system, the relative position of a methyl group on the anilide fragment significantly impacted analgesic activity. The order of activity changed from 2-Me > 4-Me >> 3-Me to 3-Me >> 4-Me > 2-Me upon removal of a substituent at the N1-position, highlighting the intricate interplay between substitution patterns. nih.gov
Steric hindrance is another critical factor. The introduction of bulky substituents can either be beneficial, by occupying a large hydrophobic pocket in the target protein, or detrimental, by causing steric clashes that prevent optimal binding. The size of the N-substituent in certain quinoline (B57606) carboxamides, for instance, did not appear to influence PET-inhibiting activity, suggesting the binding site can accommodate various sizes or that the interaction is not dependent on the bulk at that position. nih.govmdpi.com
Table 1: Effect of Substituents on Lipophilicity and Biological Activity
| Compound ID | Scaffold | R1 | R2 | LogP | Activity (IC50 µM) |
| 1 | Quinolone-2-carboxamide | H | Cyclopropyl | 2.55 | >100 |
| 2 | Quinolone-2-carboxamide | H | Cyclohexyl | 4.35 | 55.6 |
| 3 | Quinolone-2-carboxamide | H | Benzyl | 3.84 | 34.5 |
| 4 | Naphthalene-2-carboxamide | H | Cyclopropyl | 3.25 | 85.3 |
| 5 | Naphthalene-2-carboxamide | H | Cyclohexyl | 5.05 | 25.1 |
| 6 | Naphthalene-2-carboxamide | H | Benzyl | 4.54 | 7.5 |
This table is generated based on data from related heterocyclic systems to illustrate the principles of lipophilicity and substituent effects. The activities are for PET inhibition. nih.govmdpi.com
Halogenation is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and membrane permeability. The introduction of halogen atoms into the 2-oxoindoline scaffold can have profound effects on biological activity. beilstein-journals.org For example, the introduction of a fluorine atom at the C5-position of the 2-indolinone ring has been shown to be beneficial for anti-inflammatory activity. researchgate.net Specifically, 5-bromo/fluorine substituted 2-indolinone derivatives demonstrated enhanced inhibitory effects on COX and 5-LOX enzymes. researchgate.net The replacement of a hydroxyl or methoxy (B1213986) group with fluorine is a common bioisosteric replacement that can block metabolic oxidation. chemrxiv.org
Modification of the substituent at the N1-position of the 2-oxoindoline ring is a key strategy for modulating biological activity. The N-substituent can influence the orientation of the molecule in the binding pocket and introduce new interactions. For instance, in a series of N-substituted-2-oxoindolin benzoylhydrazines, the N-substitution had a mixed impact on c-MET inhibitory activity. A p-chloro substitution led to high potency, whereas a m-double substitution with a trifluoromethyl group resulted in a near-complete loss of activity. nih.gov The synthesis of N-alkylated 2-oxoindoline intermediates is a common step in the development of new derivatives, highlighting the importance of this position for diversification. nih.gov
Development of Common Feature Pharmacophore Models
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. youtube.com These models serve as templates for the virtual screening of compound libraries to identify new potential inhibitors. nih.govnih.gov
A pharmacophore model for a 2-oxoindoline-based inhibitor would typically include features such as:
Hydrogen bond donors and acceptors.
Hydrophobic regions.
Aromatic rings.
Positive or negative ionizable features.
For example, a structure-based pharmacophore model for Akt2 inhibitors included two hydrogen bond acceptors, one hydrogen bond donor, and four hydrophobic groups. nih.gov The development of such models for targets of interest for 2-oxoindoline derivatives can guide the design of new compounds with improved potency and selectivity. By understanding the key interaction points, medicinal chemists can rationally design molecules, such as derivatives of this compound, that optimally fit the pharmacophore and, by extension, the active site of the target protein. frontiersin.org
Conformational Analysis and its Correlation with Binding Affinity
Detailed Research Findings
Research on various 2-oxoindoline derivatives has highlighted the profound impact of conformational preferences on their interaction with diverse biological targets, including protein kinases and G-protein coupled receptors. Computational methods, such as systematic search and molecular dynamics, are frequently employed to perform conformational analyses and identify low-energy, and therefore more populated, conformations. nih.gov These studies often reveal that only a specific subset of possible conformations is responsible for the observed biological activity.
For instance, in studies on 2-oxoindoline-based inhibitors of cyclin-dependent kinases (CDKs), the orientation of substituents on the oxindole (B195798) ring was found to be crucial for activity. nih.gov The spatial relationship between hydrogen bond donors and acceptors, as well as hydrophobic moieties, must be precise to complement the architecture of the ATP-binding pocket of the kinase. A conformational analysis can predict the most likely orientations and thus guide the design of more potent inhibitors.
Similarly, for 2-oxoindoline derivatives acting as ghrelin receptor agonists, modifications to substituents on the C3-aromatic part of the oxindole led to compounds with significantly different binding affinities. nih.gov This suggests that the conformational freedom of these substituents and their preferred spatial arrangement directly influence the interaction with the receptor. A study on phenoxyalkylamine derivatives highlighted how the length of an alkyl chain, which affects conformational flexibility, could lead to a tenfold difference in receptor binding affinity. nih.gov The computational analysis in that study confirmed differences in the distances between key interacting atoms (N--O distances) in the preferred conformations, providing a quantitative correlation between conformation and binding. nih.gov
Interactive Data Table: Conformational Energy and Binding Affinity
The following table illustrates a hypothetical relationship between the conformational energy of different rotamers (conformers that differ by rotation around a single bond) of a substituted 2-oxoindoline derivative and its corresponding binding affinity. This data is representative of findings in the field, where lower energy, more stable conformations that closely resemble the bioactive conformation lead to higher binding affinity.
| Rotamer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) | Predicted Binding Affinity (IC₅₀, nM) |
| A | 60 | 0.0 | 73.1 | 50 |
| B | 180 | 1.5 | 9.9 | 500 |
| C | -60 | 0.5 | 17.0 | 150 |
This table is a representative example and does not reflect actual experimental data for this compound.
In this illustrative table, Rotamer A is the most stable conformer with the lowest relative energy and is therefore the most populated. Its predicted binding affinity is the highest (lowest IC₅₀ value). Conversely, Rotamer B is higher in energy, less populated, and exhibits significantly weaker binding. This demonstrates the principle that the energetic favorability of the bioactive conformation is a key driver of a molecule's potency.
Mechanistic Insights into Biological Activity of 2 Oxoindoline Derivatives
Enzyme Inhibition Mechanism Studies
The biological effects of many 2-oxoindoline derivatives can be attributed to their ability to inhibit specific enzymes. Extensive research has been conducted to characterize the nature of this inhibition, including kinetic studies and the identification of specific enzyme targets.
Characterization of Inhibition Kinetics
The inhibitory activity of 2-oxoindoline derivatives often follows classical enzyme kinetics, which can be characterized as reversible, competitive, non-competitive, or mixed-type inhibition.
Reversible Inhibition: This type of inhibition is characterized by a non-covalent binding of the inhibitor to the enzyme, allowing for the dissociation of the inhibitor and restoration of enzyme activity. Many 2-oxoindoline derivatives act as reversible inhibitors.
Competitive Inhibition: In this mode, the inhibitor competes with the substrate for binding to the active site of the enzyme. libretexts.org The inhibitor's structure often resembles that of the substrate. The effect of a competitive inhibitor can be overcome by increasing the substrate concentration. Kinetic studies of some 2-oxoindoline derivatives have demonstrated competitive inhibition. researchgate.net
Non-competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. jackwestin.com This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. jackwestin.com In pure non-competitive inhibition, the inhibitor has the same affinity for both the free enzyme and the enzyme-substrate complex. csbsju.edu
Mixed-type Inhibition: This is a more general form of reversible inhibition where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. csbsju.eduyoutube.com This results in effects on both the enzyme's substrate binding affinity (Km) and its maximum reaction rate (Vmax). youtube.com Kinetic analyses of several 2-oxoindoline derivatives have revealed a mixed-type inhibition pattern. nih.govscielo.br
The specific type of inhibition is determined by analyzing the enzyme's kinetic parameters in the presence and absence of the inhibitor, often visualized using Lineweaver-Burk plots. libretexts.orgcsbsju.edu
Specific Enzyme Targets and Their Modulation
The diverse biological activities of 2-oxoindoline derivatives stem from their ability to interact with and modulate the function of a variety of specific enzyme targets.
α-Glucosidase is a key enzyme in carbohydrate digestion, responsible for breaking down complex carbohydrates into absorbable monosaccharides. scielo.bryoutube.com Inhibition of this enzyme can help manage postprandial hyperglycemia, a hallmark of type 2 diabetes. scielo.br
Several 2-oxoindoline derivatives have been identified as potent inhibitors of α-glucosidase. nih.gov Kinetic studies have shown that these compounds can exhibit different modes of inhibition, including competitive and mixed-type inhibition. researchgate.netscielo.br For instance, some derivatives act as competitive inhibitors, suggesting they bind to the active site of the enzyme. researchgate.net Others display mixed-type inhibition, indicating binding to both the free enzyme and the enzyme-substrate complex. scielo.br The inhibitory potency, often expressed as the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), varies depending on the specific substitutions on the 2-oxoindoline scaffold.
Table 1: α-Glucosidase Inhibition by 2-Oxoindoline Derivatives
| Compound | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| 3,3-di(indolyl)indolin-2-one 1i | Not specified | Not specified, but % inhibition was 67 ± 13 at 50 µg/ml | nih.gov |
| Thieno[2,3-b]quinoline-acetamide 5k | Mixed-type | Not specified | researchgate.net |
| 6-chloro-2-methoxyacridine derivative 7h | Competitive | 98.0 ± 0.3 | researchgate.net |
| Isoxazolo[5,4-b]pyridine derivative | Noncompetitive | Not specified | researchgate.net |
| Sericin peptide fraction F5-SP | Mixed-type | 41 ± 1.94 µg/mL | nih.gov |
| Bavachalcone | Mixed competitive and non-competitive | 15.35 ± 0.57 µg/mL | scielo.br |
| Quinazolin-4(3H)-one derivative 5a | Good inhibitory activity | Not specified | scienceandtechnology.com.vnscienceandtechnology.com.vn |
This table is interactive. Click on the headers to sort the data.
Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), encoded by the PTPN11 gene, is a critical signaling protein involved in cell growth, differentiation, and survival. nih.gov Dysregulation of SHP2 activity is implicated in various cancers, making it an attractive therapeutic target. nih.gov
SHP2 exists in an autoinhibited state, where the N-SH2 domain blocks the catalytic site of the protein tyrosine phosphatase (PTP) domain. nih.gov Activation occurs upon binding of phosphotyrosine-containing proteins, which relieves this autoinhibition. nih.gov Allosteric inhibitors of SHP2, such as SHP099, have been developed that stabilize the inactive conformation of the enzyme. nih.govnih.gov These inhibitors bind to a pocket formed at the interface of the N-SH2, C-SH2, and PTP domains, effectively locking the enzyme in its closed, inactive state. nih.gov Some 2-oxoindoline derivatives have been investigated as potential SHP2 inhibitors, although specific mechanistic details for "Ethyl 2-oxoindoline-5-carboxylate" are not extensively documented in the provided search results. nih.gov
5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. nih.gov Inhibition of 5-LOX is a therapeutic strategy for treating inflammatory conditions. nih.govnih.gov The mechanism of 5-LOX inhibition often involves the binding of the inhibitor to the active site of the enzyme, preventing the binding of the natural substrate, arachidonic acid. nih.gov While the provided search results discuss 5-LOX inhibition by various compounds, including natural products and synthetic derivatives, specific studies detailing the inhibition of 5-LOX by "this compound" are not highlighted. nih.govsigmaaldrich.com
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. wikipedia.orgfrontiersin.org There are several isoforms of CA, and isoform-selective inhibition is a key goal in drug development to minimize off-target effects. nih.gov
The inhibition of CAs by various classes of compounds, including sulfonamides and polyphenols, has been extensively studied. nih.govsigmaaldrich.com These inhibitors typically work by coordinating to the zinc ion in the enzyme's active site. sigmaaldrich.com Some studies have explored Schiff bases and other derivatives as CA inhibitors, demonstrating selectivity for certain isoforms, such as the tumor-associated CA IX and CA XII, over the cytosolic isoforms CA I and II. nih.gov While the general field of CA inhibition by various heterocyclic compounds is well-researched, specific data on the inhibition of CA isoforms by "this compound" is not explicitly detailed in the provided search results. nih.govfrontiersin.orgfrontiersin.org
DNA Gyrase Catalytic Inhibition
The 2-oxoindoline scaffold is a key feature in the design of inhibitors targeting bacterial DNA gyrase, an essential enzyme for DNA replication, repair, and transcription. nih.govmdpi.com DNA gyrase, a type IIA topoisomerase, introduces negative supercoils into DNA in an ATP-dependent process. mdpi.commdpi.com The catalytic cycle involves the capture of a DNA segment (T segment), followed by the cleavage of another segment (G segment) mediated by a catalytic tyrosine in the GyrA subunit, passage of the T segment through the break, and subsequent religation of the G segment. mdpi.com
Inhibitors based on the oxindole (B195798) core can disrupt this process. Research has led to the development of oxoindoline derivatives that act as potent DNA gyrase inhibitors. nih.gov For instance, starting from the isatin (B1672199) backbone, which is structurally related to 2-oxoindoline, researchers have developed dual inhibitors of DNA gyrase and β-ketoacyl-acyl carrier protein synthase III (FabH). nih.gov One of the top compounds from this research, I18, demonstrated significant DNA gyrase inhibitory activity. nih.gov Similarly, derivatives of the related 8-(methylamino)-2-oxo-1,2-dihydroquinoline scaffold have shown potent activity against Escherichia coli DNA gyrase, highlighting the potential of this chemical class. nih.govresearchgate.net
The inhibition strategy often involves creating gyrase poisons, which stabilize the covalent complex formed between the enzyme and the cleaved DNA. mdpi.com This stabilization prevents the religation of the DNA strands, leading to double-strand breaks and ultimately bacterial cell death. mdpi.com Molecular docking simulations suggest that these inhibitors interact with key residues within the enzyme's binding pockets, providing a basis for further structural modifications to enhance potency. nih.gov
Determination of Inhibition Constants (K_i, IC₅₀)
The biological potency of 2-oxoindoline derivatives is quantified through inhibition constants such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). These values are crucial for structure-activity relationship (SAR) studies and for comparing the efficacy of different compounds. A wide range of 2-oxoindoline derivatives has been synthesized and evaluated against various biological targets, including protein kinases, urease, and cancer cell lines.
For example, N-substituted-2-oxoindolin benzoylhydrazines have been identified as modulators of c-MET and SMO. nih.gov In biochemical assays, derivatives showed c-MET IC₅₀ values in the low-micromolar range, a significant improvement over the parent compound. nih.gov The binding affinity for the SMO receptor was even more pronounced, with Kᵢ values in the low-nanomolar range for the most active derivatives. nih.gov
Table 1: Inhibition Constants for Select 2-Oxoindoline Derivatives Against c-MET and SMO
| Compound | c-MET IC₅₀ (μM) | SMO Kᵢ (μM) | Reference |
|---|---|---|---|
| 3 | 8.1 | 0.185 | nih.gov |
| 6 | 1.3 - 1.8 | 0.028 | nih.gov |
| 10 | 1.3 - 1.8 | 0.011 | nih.gov |
| 25 | 1.3 - 1.8 | 0.009 | nih.gov |
Other studies have focused on different targets. Novel oxoindoline derivatives have shown potent inhibitory activity against DNA Gyrase with IC₅₀ values as low as 0.025 μM. nih.gov In the context of cancer, 2-oxindoline derivatives have been evaluated against various cell lines and specific enzymes like cyclin-dependent kinase 2 (CDK2). nih.gov Certain compounds exhibited promising CDK2 inhibition with IC₅₀ values in the sub-micromolar range (0.22 µM). nih.gov Furthermore, derivatives have been identified as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and urease, with IC₅₀ values demonstrating significant potency. nih.govresearchgate.net
Table 2: IC₅₀ Values of 2-Oxoindoline Derivatives Against Various Targets
| Derivative Class | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| N'-(2-oxoindolin-3-ylidene)hydrazides | c-Met Kinase | 1.3 - 2.2 | nih.gov |
| 2-oxindoline hydrazones | CDK2 | 0.22 - 0.25 | nih.gov |
| 2-oxoindolin-3-ylidene thiazoles | VEGFR-2 | 0.047 - 1.549 | nih.gov |
| 6-chloro-3-oxindoles | Urease | 13.34 - 17.85 | researchgate.net |
Molecular Target Identification and Validation Strategies
Identifying the specific molecular targets of 2-oxoindoline derivatives is fundamental to understanding their mechanism of action and for rational drug design. A common and powerful approach is the use of in silico drug repositioning strategies. nih.govdurham.ac.uk These methods involve ligand-based similarity estimations where the oxindole structures are compared against large databases of compounds with known biological targets, such as DrugBank, PDB, and ChEMBL. nih.govdurham.ac.uk The similarity is often calculated using various molecular fingerprints to identify potential targets. nih.gov
Once a potential target is identified, structure-based methods are employed for validation. nih.gov Molecular docking is a key technique used to predict the binding mode and affinity of the oxindole derivative within the active site of the target protein. nih.govresearchgate.net For instance, VEGFR-2 was identified as a potential target for oxindole derivatives through ligand-based analysis, and subsequent docking calculations were performed to evaluate the electrostatic complementarity with the kinase's binding site. nih.gov To account for the flexibility of the protein receptor, more advanced techniques like Induced Fit Docking (IFD) can be utilized. nih.govdurham.ac.uk
Another effective strategy is structure-based design, where derivatives are synthesized based on the known structure of a target's active site. researchgate.net For example, 3-arylidene-2-oxindole derivatives were designed based on docking studies within the active site of CDK2. researchgate.net Similarly, pharmacophore-based virtual screening has been successfully used to identify N'-(2-oxoindolin-3-ylidene)hydrazide derivatives as inhibitors of c-Met kinase. nih.gov These computational approaches, combined with chemical synthesis and biological evaluation, form a robust pipeline for target identification and validation.
Mechanistic Pathways of Cellular Interaction
Modulation of Specific Signaling Pathways (e.g., RAF/MEK/ERK pathway blockade)
The 2-oxoindoline core is a privileged scaffold for developing inhibitors that target key signaling pathways frequently dysregulated in cancer, such as the RAS/RAF/MEK/ERK mitogen-activated protein kinase (MAPK) cascade. nih.gov Constitutive activation of this pathway drives cell proliferation and survival in many tumors. nih.gov Targeting the most distal node, ERK1/2, is a rational therapeutic strategy, especially for overcoming resistance to upstream inhibitors (e.g., BRAF or MEK inhibitors). nih.govnih.gov
Research has led to the development of potent isoindolin-1-one (B1195906) derivatives, structurally related to 2-oxoindolines, as ERK1/2 inhibitors. nih.gov These compounds have been shown to inhibit the proliferation of cancer cell lines with KRAS and BRAF mutations at low nanomolar concentrations. nih.gov Mechanistic studies confirm that these inhibitors act by suppressing the phosphorylation of downstream ERK substrates, such as RSK, in a dose-dependent manner. nih.govnih.gov The vertical inhibition of the pathway, for example by combining RAF and ERK inhibitors, can lead to a more profound and sustained suppression of ERK signaling, overcoming feedback reactivation and inducing apoptosis in cancer cells. nih.gov
Induction of Cellular Processes (e.g., apoptosis in drug-resistant cells)
A key mechanism of action for many anticancer 2-oxoindoline derivatives is the induction of apoptosis, or programmed cell death. nih.govresearchgate.net Some derivatives are specifically designed to activate procaspase-3, a key executioner enzyme in the apoptotic cascade. nih.govresearchgate.net For example, novel (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides have demonstrated significant cytotoxicity against various human cancer cell lines, with the most potent compounds being several-fold more cytotoxic than the first-in-class procaspase-3 activating compound, PAC-1. nih.govresearchgate.net Analysis of the cellular effects of these compounds revealed that they can cause cell cycle arrest, often in the S phase, and substantially induce late-stage apoptosis. nih.govresearchgate.net
The challenge of drug resistance in cancer therapy is also being addressed by 2-oxoindoline derivatives. nih.gov N-substituted-2-oxoindolin benzoylhydrazines have shown efficacy in non-small cell lung cancer (NSCLC) models that have acquired resistance to EGFR inhibitors. nih.gov These compounds exhibit toxicity against resistant cell lines, demonstrating their potential to overcome established resistance mechanisms. nih.gov While not always a direct mechanism of oxindoles themselves, a related strategy to combat multidrug resistance (MDR) involves inhibiting efflux pumps like P-glycoprotein. mdpi.com By blocking these pumps, which actively remove chemotherapeutic agents from the cell, it is possible to restore sensitivity to conventional anticancer drugs in resistant cells. mdpi.com
Allosteric Modulation and Binding Site Characterization
Detailed characterization of the binding site and mode of interaction is essential for optimizing the potency and selectivity of 2-oxoindoline inhibitors. Molecular modeling and X-ray crystallography studies have provided significant insights into these interactions.
For kinase inhibitors, the 2-oxoindoline scaffold typically occupies the ATP-binding domain, forming key hydrogen bonds with residues in the hinge region of the kinase. nih.govmdpi.com For instance, in VEGFR-2, this involves interactions with Cys919 and Glu917. nih.gov Molecular modeling of c-MET inhibitors revealed that the 2-oxoindoline core fits into a hydrophobic cleft of the enzyme. nih.gov Structure-activity relationship studies have shown that modifying the scaffold, such as by introducing electron-withdrawing groups, can enhance π-π stacking interactions with specific residues like Y1159 in c-MET, thereby improving binding affinity. nih.gov
Docking studies of derivatives in the CDK2 active site have identified crucial interactions with residues such as Lys89 and Ile20. researchgate.net The binding mode can be highly specific; for example, (2-oxoindolin-3-ylidene)methylpyrrole derivatives bind to VEGFR-2 in a manner similar to the approved drug sunitinib, but with interactions that can be fine-tuned for tighter binding. mdpi.com
Beyond simple competitive inhibition at active sites, some derivatives may exhibit more complex binding modes, including allosteric modulation. Docking studies of certain isoindoline (B1297411) derivatives have suggested that they can bind to both orthosteric and allosteric pockets of enzymes like histone deacetylase 8 (HDAC8). researchgate.net This dual-site binding can lead to unique inhibitory profiles and presents an alternative strategy for modulating enzyme activity.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the structural basis of molecular recognition and is widely applied in drug design. For Ethyl 2-oxoindoline-5-carboxylate, docking simulations can identify potential biological targets and elucidate its binding mode within their active sites.
In studies on related oxindole (B195798) derivatives, molecular docking has been successfully employed to understand their inhibitory mechanisms. For instance, docking of oxindole derivatives into the ATP-binding site of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) has revealed key interactions, such as hydrogen bonds with cysteine and aspartate residues, that are crucial for inhibitory activity. nih.gov Similarly, docking studies have been used to screen oxindole derivatives against targets like the main protease of COVID-19 (Mpro) and the P2Y12 receptor. researchgate.netresearchgate.net
A typical docking study for this compound would involve:
Preparation: Obtaining the 3D structure of the ligand (this compound) and the target protein. The ligand's geometry is optimized to its lowest energy conformation. walisongo.ac.id
Grid Generation: Defining the binding site on the receptor, usually a catalytic pocket or an allosteric site.
Docking Run: Using an algorithm (e.g., from software like AutoDock, GOLD, or Molegro Virtual Docker) to systematically explore various ligand conformations and orientations within the defined site. researchgate.netwalisongo.ac.id
Scoring and Analysis: Ranking the resulting poses using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The best-ranked poses are then analyzed to identify key intermolecular interactions like hydrogen bonds, hydrophobic contacts, and π-π stacking. nih.govnih.gov
The results from such a simulation can provide a hypothesis about how this compound interacts with a specific protein, guiding the design of analogs with improved binding affinity.
Table 1: Representative Data from a Hypothetical Molecular Docking Study
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |
| Kinase X | -8.5 | ASP-150 | Hydrogen Bond (with N-H of oxindole) |
| GLU-95 | Hydrogen Bond (with C=O of ester) | ||
| LEU-45, VAL-53 | Hydrophobic Interactions | ||
| PHE-148 | π-π Stacking (with benzene (B151609) ring) | ||
| Protease Y | -7.9 | SER-120 | Hydrogen Bond (with C=O of oxindole) |
| GLY-118, ALA-119 | Hydrogen Bond (backbone) | ||
| TRP-40 | Hydrophobic (π-alkyl) Interaction |
Molecular Dynamics (MD) Simulations to Explore Binding Modes and Conformational Landscape
While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view. youtube.com MD simulations calculate the trajectory of atoms and molecules over time, providing insights into the stability of binding poses, the conformational flexibility of the ligand and receptor, and the thermodynamics of binding. nih.gov
For the this compound-receptor complex suggested by docking, an MD simulation would typically involve:
Placing the docked complex in a simulation box filled with solvent molecules (usually water) and ions to mimic physiological conditions.
Minimizing the system's energy to remove steric clashes.
Gradually heating and equilibrating the system to the desired temperature and pressure.
Running a production simulation for a specific duration (from nanoseconds to microseconds) to collect the trajectory data.
Analysis of the MD trajectory can reveal:
Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein, one can assess if the ligand remains stably bound in its initial docked pose. nih.gov
Interaction Persistence: The persistence of key hydrogen bonds and other interactions identified in docking can be tracked over the simulation time.
Conformational Changes: MD can show how the protein and ligand adapt to each other's presence, a phenomenon known as "induced fit."
Binding Free Energy: Advanced techniques like MM/PBSA or MM/GBSA can be applied to MD trajectories to calculate a more accurate estimate of the binding free energy.
Steered Molecular Dynamics (SMD) is a specific type of MD simulation that can be used to explore the entire (un)binding process, revealing the pathways and energy barriers for a ligand entering or leaving the active site. youtube.com
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a highly accurate description of the electronic properties of a molecule.
DFT calculations are used to determine the ground-state electronic structure of molecules. For this compound, DFT can compute a range of properties that are fundamental to its chemical reactivity and behavior. nih.gov
Optimized Geometry: DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.govmdpi.com
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. nih.gov Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). This is useful for predicting non-covalent interactions like hydrogen bonding.
Global Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity indices can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index, which quantify the molecule's reactivity. mdpi.com
Table 2: Representative DFT-Calculated Properties for this compound (B3LYP/6-311G++(d,p))
| Property | Calculated Value | Unit | Significance |
| E(HOMO) | -6.25 | eV | Electron-donating ability |
| E(LUMO) | -1.88 | eV | Electron-accepting ability |
| Energy Gap (ΔE) | 4.37 | eV | Chemical stability, reactivity |
| Ionization Potential (IP) | 6.25 | eV | Energy to remove an electron |
| Electron Affinity (EA) | 1.88 | eV | Energy released when gaining an electron |
| Chemical Hardness (η) | 2.185 | eV | Resistance to change in electron configuration |
| Electrophilicity Index (ω) | 3.73 | eV | Propensity to accept electrons |
Bond Evolution Theory (BET) is a sophisticated computational method used to analyze the intricate details of a chemical reaction mechanism. It provides a topological analysis of the electron density along the reaction coordinate, allowing researchers to precisely determine when and how chemical bonds are formed and broken.
While no specific BET studies on this compound are available, this theory could be applied to understand its synthesis. For example, in the cyclization step to form the oxindole ring, BET could identify the exact sequence of events: the formation of the C-C bond, the proton transfers, and the reorganization of the electronic structure. It offers a more detailed picture than simply identifying transition states, breaking down the reaction into a series of distinct structural stability domains and catastrophic events (bond formation/cleavage).
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For a series of analogs of this compound, a QSAR model could be built to predict their activity against a specific biological target.
The process involves:
Data Collection: Assembling a dataset of compounds with known biological activities (e.g., IC₅₀ values).
Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These can include constitutional (e.g., molecular weight), topological, geometric (3D), and electronic descriptors.
Model Building: Using statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) to build a model that correlates a subset of the descriptors with the observed activity. frontiersin.orgacs.org
Validation: Rigorously validating the model's statistical significance and predictive power using internal (e.g., cross-validation) and external validation sets. nih.gov
A validated QSAR model for oxindole derivatives can be used to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing, saving time and resources. nih.gov
In Silico Predictive Models (e.g., for ADMET properties, excluding toxicity)
Before a compound can be considered for therapeutic use, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADMET prediction models are widely used in the early stages of drug discovery to filter out compounds with poor pharmacokinetic profiles. nih.gov
For this compound, various ADMET properties can be predicted using software like SwissADME, ACD/Percepta, or ADMET Predictor™. imedpub.com Key predicted parameters include:
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), and Topological Polar Surface Area (TPSA).
Pharmacokinetics: Adherence to rules like Lipinski's Rule of Five, which predicts drug-likeness and oral bioavailability. imedpub.com
Absorption: Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability).
Distribution: Prediction of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. japsonline.com
Metabolism: Prediction of inhibition or substrate status for key Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4), which are crucial for drug metabolism.
These predictions help in the early identification of potential liabilities, allowing for structural modifications to improve the compound's "drug-like" properties. researchgate.net
Table 3: Representative In Silico ADMET Predictions for this compound
| Property/Parameter | Predicted Value | Acceptable Range/Interpretation |
| Physicochemical | ||
| Molecular Weight | 205.21 g/mol | < 500 (Lipinski's Rule) |
| LogP (octanol/water) | 1.45 | < 5 (Lipinski's Rule) |
| H-bond Donors | 1 | < 5 (Lipinski's Rule) |
| H-bond Acceptors | 3 | < 10 (Lipinski's Rule) |
| TPSA | 58.6 Ų | < 140 Ų (Good oral bioavailability) |
| Absorption | ||
| Human Intestinal Absorption | High | Indicates good absorption from the gut |
| Caco-2 Permeability | Moderate | Predicts permeability across intestinal cells |
| Distribution | ||
| Blood-Brain Barrier (BBB) | Low Penetration | Unlikely to cross into the brain |
| Plasma Protein Binding | ~85% | Moderately to highly bound to plasma proteins |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of interaction with CYP2D6 pathway |
| CYP3A4 Inhibitor | No | Low risk of interaction with CYP3A4 pathway |
Emerging Research Avenues and Future Perspectives
Development of Novel and More Efficient Synthetic Methodologies
The core structure of Ethyl 2-oxoindoline-5-carboxylate serves as a critical building block for a diverse array of more complex molecules, including spirocyclic oxindoles and other heterocyclic systems with potential therapeutic value. Consequently, the development of novel and efficient synthetic routes to this and related oxindole (B195798) structures is a significant area of research.
Modern synthetic strategies are increasingly focused on atom economy, environmental benignity, and operational simplicity. Recent advancements in the synthesis of oxindole derivatives include:
Microwave-assisted organic synthesis (MAOS): This technique has been employed for the efficient one-pot synthesis of α,β-unsaturated oxindoles, significantly reducing reaction times. organic-chemistry.org
Multi-component reactions (MCRs): The Passerini MCR, for instance, offers a facile and environmentally friendly route to biologically important oxindole derivatives under mechanochemical activation, showcasing high atom economy. researchgate.net
Advanced Catalysis: A plethora of metal-catalyzed reactions have been developed for the synthesis of oxindoles. These include palladium-catalyzed reactions for domino cyclization and carboxylation, organic-chemistry.org gold-catalyzed cascade reactions, organic-chemistry.org and ruthenium-catalyzed oxidative dearomatization of indoles. organic-chemistry.org Other metals like nickel and rhodium have also been successfully used to catalyze the formation of the oxindole core. organic-chemistry.org
These novel methodologies not only provide more efficient access to this compound and its derivatives but also open up avenues for creating diverse molecular libraries for biological screening.
Exploration of Undiscovered Biological Targets and Mechanistic Pathways
While derivatives of this compound are known for their cytotoxic effects against various cancer cell lines, often linked to the activation of procaspase-3 and subsequent apoptosis, the full spectrum of their biological targets and mechanistic pathways remains largely uncharted. smolecule.com The quest to identify novel interacting partners is a key focus of current research, aiming to repurpose these scaffolds for new therapeutic indications.
In silico repositioning strategies have emerged as a powerful tool to predict new biological targets for existing chemical scaffolds. A computational repurposing campaign on a library of oxindole-based compounds identified the vascular endothelial growth factor receptor 2 (VEGFR-2) as a potential, albeit not potent, target. nih.govresearchgate.netnih.gov This highlights the potential of oxindole derivatives to interact with protein kinases, a critical class of drug targets.
Further research into related indole (B1671886) structures has suggested other potential targets. For instance, certain indole-2-carboxylate (B1230498) derivatives have shown promising inhibitory activity against glycogen synthase kinase-3β (GSK-3β) , a key enzyme implicated in several diseases, including Alzheimer's disease and diabetes. researchgate.net
Moreover, the anticancer mechanisms of related heterocyclic compounds provide clues for potential pathways that could be modulated by this compound derivatives. For example, a 2,4-disubstituted quinazoline (B50416) derivative was found to exert its anticancer effect by down-regulating c-myc expression through the stabilization of the c-myc promoter G-quadruplex and by disrupting the nucleolin/G-quadruplex complex. nih.gov This suggests that DNA and RNA secondary structures, as well as associated proteins, could be unexplored targets for oxindole derivatives.
Integration of Artificial Intelligence and Machine Learning in Rational Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools for the rational design of novel therapeutic agents. nih.govnih.govresearchgate.net These computational approaches can accelerate the identification of promising drug candidates, predict their biological activities and properties, and optimize their structures for enhanced efficacy and safety. nih.govspringernature.com
In the context of this compound, AI and ML can be applied in several ways:
High-Throughput Virtual Screening (HTVS): AI/ML models can be trained on large datasets of chemical compounds and their biological activities to rapidly screen virtual libraries of oxindole derivatives and identify those with a high probability of being active against a specific target. nih.gov
De Novo Drug Design: Generative AI models can design entirely new oxindole-based molecules with desired properties, such as high binding affinity to a target and favorable pharmacokinetic profiles.
Predictive Modeling: ML algorithms can predict various properties of this compound derivatives, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, thus reducing the need for extensive and costly experimental testing in the early stages of drug development. researchgate.net
Target Identification: By analyzing large biological datasets, AI can help identify novel biological targets for oxindole scaffolds, as demonstrated by in silico repositioning studies. nih.govresearchgate.netnih.gov
Applications in Chemical Biology and Probe Development
The unique structural features and biological activity of the oxindole core make it an attractive scaffold for the development of chemical probes. These molecular tools are essential for dissecting complex biological processes, validating new drug targets, and understanding the mechanism of action of bioactive compounds.
An oxindole-containing compound, GW108X, has been identified as an inhibitor of Kif15, a mitotic kinesin, demonstrating the potential of this scaffold to serve as a chemical probe for studying cell division. nih.gov The development of such probes is crucial for understanding the roles of specific proteins in health and disease. Furthermore, the introduction of specific functional groups, such as fluoroalkyl groups, into the oxindole structure can create valuable biological probes for various applications. rsc.org
The design of a high-quality chemical probe requires careful consideration of its potency, selectivity, and mechanism of action. Ideally, a probe should have a well-defined molecular target and engage it with high affinity and specificity. The development of covalent probes, which form a stable bond with their target protein, is a particularly active area of research.
The principles of probe development can be readily applied to this compound. By systematically modifying its structure and evaluating the effects on biological activity and target engagement, researchers can develop potent and selective chemical probes to investigate a wide range of biological questions. These probes can, in turn, serve as starting points for the development of new therapeutic agents.
Q & A
Q. Optimization Strategies :
- Adjust molar ratios (excess ethanol shifts equilibrium toward ester formation).
- Use molecular sieves to remove water and improve yield.
- Test alternative catalysts (e.g., p-toluenesulfonic acid) for reduced side reactions.
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculate reaction pathways for nucleophilic attacks (e.g., at the ester carbonyl) and predict intermediates .
- Molecular Docking : Model interactions with biological targets (e.g., enzymes) to rationalize bioactivity .
- QSPR Models : Corrogate electronic parameters (HOMO/LUMO energies) with experimental reactivity data.
Software Tools : Gaussian (DFT), AutoDock (docking), and Python-based QSPR libraries.
What strategies ensure reproducibility in synthesizing and testing this compound derivatives?
Q. Methodological Focus
- Detailed Protocols : Document exact molar ratios, solvent grades, and equipment settings .
- Reference Standards : Include known compounds (e.g., indomethacin) as internal controls in bioassays .
- Data Sharing : Provide raw NMR/MS files and crystallographic data (CIF format) in supplementary materials .
Checklist for Reproducibility :
☑️ Calibrate instruments (e.g., HPLC, balances) before use.
☑️ Use batch-tested reagents (e.g., Sigma-Aldrich ≥99%).
☑️ Publish negative results to avoid publication bias.
How to design experiments to elucidate the mechanism of action of 2-oxoindoline derivatives at the molecular level?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
